Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate
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Overview
Description
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminooxy group, a methoxy group, and a methyl group attached to a butanoate backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate can be achieved through several methods. One common approach involves the reaction of aminooxyacetic acid with methanol in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds.
Scientific Research Applications
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate involves its interaction with specific molecular targets. The aminooxy group can form stable covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Aminooxyacetic acid: A related compound with similar reactivity.
Methoxyamine: Another compound with an aminooxy group.
Methyl 2-(aminooxy)acetate: A structurally similar compound with different functional groups.
Uniqueness
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in synthetic chemistry and drug development .
Biological Activity
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is a compound that has garnered interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its aminooxy functional group, which is known to interact with various biological targets. The structure can be represented as follows:
This compound's unique structure allows it to participate in various biochemical reactions, particularly those involving the modification of proteins and nucleic acids.
The biological activity of this compound primarily stems from its ability to form covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones. This reactivity can lead to the inhibition of specific enzymes or the alteration of cellular signaling pathways.
Key Mechanisms Include:
- Inhibition of Enzyme Activity : By modifying active sites on enzymes, this compound can inhibit their function, potentially leading to altered metabolic pathways.
- Regulation of Gene Expression : Through interaction with transcription factors or other regulatory proteins, this compound may influence gene expression patterns.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in various cell models.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : There is emerging evidence that this compound could protect neuronal cells from apoptosis induced by oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Study : In a study involving PC12 cells, treatment with this compound significantly reduced cell death caused by oxidative stress. The mechanism was attributed to the compound's ability to scavenge reactive oxygen species (ROS) effectively.
- Antimicrobial Assessment : A series of tests against common bacterial strains demonstrated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent.
Research Findings
Recent research has focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Notably:
- A study published in a peer-reviewed journal highlighted the compound's role in modulating the activity of key enzymes involved in metabolic pathways critical for cell survival under stress conditions.
- Another investigation revealed that the compound could enhance the efficacy of certain chemotherapeutic agents by protecting normal cells from drug-induced toxicity while sensitizing cancer cells to treatment.
Properties
Molecular Formula |
C7H15NO4 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 2-aminooxy-3-methoxy-3-methylbutanoate |
InChI |
InChI=1S/C7H15NO4/c1-7(2,11-4)5(12-8)6(9)10-3/h5H,8H2,1-4H3 |
InChI Key |
RLUMNSKEXOTMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)OC)ON)OC |
Origin of Product |
United States |
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